molecular formula C12H17NO2 B10820316 Methamphetamine Methyl Carbamate

Methamphetamine Methyl Carbamate

Cat. No.: B10820316
M. Wt: 207.27 g/mol
InChI Key: CQXYCWVYIOQAJZ-UHFFFAOYSA-N
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Description

Methamphetamine methyl carbamate is a compound categorized as an amphetamineThis compound is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

Methamphetamine methyl carbamate can be synthesized through various methods. One common route involves the reaction of methamphetamine with methyl chloroformate or dimethyl carbonate. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Methamphetamine methyl carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methamphetamine methyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

Methamphetamine methyl carbamate exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by increasing the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This leads to increased alertness, energy, and euphoria. The compound also acts as a reuptake inhibitor and a monoamine oxidase inhibitor at high concentrations .

Comparison with Similar Compounds

Methamphetamine methyl carbamate is similar to other amphetamine-type stimulants, such as:

This compound is unique due to its specific structure and the range of applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl N-methyl-N-(1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C12H17NO2/c1-10(13(2)12(14)15-3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

CQXYCWVYIOQAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(=O)OC

Origin of Product

United States

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